molecular formula C9H8ClNO4S B2919763 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 878432-93-0

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B2919763
CAS No.: 878432-93-0
M. Wt: 261.68
InChI Key: ICXHUQMWWZGCGK-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazole core substituted with an ethyl group at the 3-position and a sulfonyl chloride group at the 6-position. This compound serves as a key intermediate in organic synthesis, particularly for preparing sulfonamides, which are pivotal in pharmaceuticals and agrochemicals . Key properties include:

  • Molecular Formula: C₈H₆ClNO₄S (inferred from analogs in ).
  • Molecular Weight: ~247.66 g/mol (estimated based on methyl-substituted analogs ).
  • Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters .

Properties

IUPAC Name

3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHUQMWWZGCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole.

  • Chlorosulfonation: The compound undergoes chlorosulfonation, where chlorine and sulfur dioxide react with the benzoxazole ring in the presence of a catalyst, usually a Lewis acid like aluminum chloride (AlCl3).

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chlorosulfonation processes to ensure efficiency and high yield. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like methanol (CH3OH), ammonia (NH3), or thiophenol (C6H5SH) are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amines/Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the labeling of biomolecules and in the study of enzyme mechanisms.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride exerts its effects involves its reactive sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkyl Chain Length and Position

(a) 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS 62522-63-8)
  • Structure : Methyl group at position 3 instead of ethyl.
  • Molecular Formula: C₈H₆ClNO₄S; MW: 247.66 g/mol .
  • Solubility: Higher polarity due to the smaller alkyl group may improve aqueous solubility slightly .
(b) 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • Structure : Methyl group at position 5 instead of 3.
  • Impact :
    • Electronic Effects : The para-positioned methyl relative to the sulfonyl chloride group may exert weaker electron-donating effects, marginally altering reactivity in electrophilic substitutions.
    • Crystallinity : Positional isomerism could affect crystal packing and melting points .

Heteroatom Substitution: Benzoxazole vs. Benzothiazole

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 878682-97-4)
  • Structure : Oxygen in benzoxazole replaced by sulfur (benzothiazole core).
  • Molecular Formula: C₈H₆ClNO₃S₂; MW: 263.72 g/mol .
  • Lipophilicity: The thiazole core increases hydrophobicity, favoring applications in lipid-soluble drug intermediates .

Data Table: Comparative Analysis of Key Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituent Heteroatom Reactivity Notes
3-Ethyl-2-oxo-...-6-sulfonyl chloride* - C₈H₆ClNO₄S ~247.66 Ethyl (C₂H₅) O (oxazole) Moderate steric hindrance; versatile in synthesis
3-Methyl-2-oxo-...-6-sulfonyl chloride 62522-63-8 C₈H₆ClNO₄S 247.66 Methyl (CH₃) O (oxazole) Lower steric hindrance; faster reactions
5-Methyl-2-oxo-...-6-sulfonyl chloride - C₈H₆ClNO₄S ~247.66 Methyl (CH₃) O (oxazole) Altered electronic effects due to position
3-Methyl-2-oxo-...-6-sulfonyl chloride (Benzothiazole) 878682-97-4 C₈H₆ClNO₃S₂ 263.72 Methyl (CH₃) S (thiazole) Enhanced lipophilicity; higher reactivity

Research and Application Insights

  • Pharmaceutical Relevance : Sulfonamide derivatives of these compounds are explored as angiotensin II receptor antagonists, demonstrating antihypertensive effects .
  • Synthetic Utility : The ethyl-substituted variant may offer tailored reactivity for synthesizing derivatives with improved pharmacokinetic properties due to its balanced steric and electronic profile .

Biological Activity

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the benzoxazole family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉ClN₂O₄S. It features a sulfonyl chloride functional group which is often associated with reactivity towards nucleophiles, making it a candidate for further derivatization in drug development.

PropertyValue
Molecular Weight264.70 g/mol
CAS Number6484662
Density1.516 g/cm³
Melting PointNot available

Anticancer Activity

Research has demonstrated that derivatives of benzoxazole exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to benzoxazoles have shown cytotoxic effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . In particular, studies indicate that modifications in the benzoxazole structure can enhance or diminish activity depending on the substituents attached to the core structure.

Case Study:
A study evaluated the anticancer efficacy of several benzoxazole derivatives including those similar to this compound. The results indicated that certain derivatives had IC50 values as low as 0.071 μM against hepatoma cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. Compounds featuring the benzoxazole moiety have been tested against both Gram-positive and Gram-negative bacteria. Some studies report minimal inhibitory concentrations (MIC) demonstrating effectiveness against Escherichia coli and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Table: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
Benzoxazole Derivative AE. coli32
Benzoxazole Derivative BBacillus subtilis16

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole compounds is heavily influenced by their structural characteristics. Electron-donating groups typically enhance activity while electron-withdrawing groups tend to reduce it. For example, a study highlighted that substituents at specific positions on the benzoxazole ring significantly impacted anticancer efficacy .

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